

Decoding Anticancer Agent 192: A Tale of Two Molecules

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Compound of Interest

Compound Name: Anticancer agent 192

Cat. No.: B12372909

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The designation "**Anticancer agent 192**" is not a unique identifier and has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides an in-depth technical overview of both agents, compiling available data on their structure-activity relationships, experimental protocols, and signaling pathways.

Part 1: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib, is a novel, orally active, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.^[1] It has shown significant promise in clinical trials for the treatment of advanced solid tumors harboring FGF/FGFR gene alterations.^{[2][3][4]}

Structure-Activity Relationship of Gunagratinib

Gunagratinib potently and selectively inhibits FGFR1, 2, 3, and 4 by covalently binding to the receptor.^[3] Preclinical data indicate that it can overcome acquired resistance to first-generation reversible FGFR inhibitors. The irreversible binding mechanism offers a potential advantage in terms of sustained target inhibition.

Quantitative Data Summary

The clinical efficacy of gunagratinib has been evaluated in a Phase I/IIa clinical trial (NCT03758664). Key quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of Gunagratinib

Target	IC50 (nM)
FGFR1	1.4
FGFR2	1.5
FGFR3	2.4
FGFR4	3.5

Table 2: Clinical Efficacy of Gunagratinib in Patients with Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)

Parameter	Value
Overall Response Rate (ORR)	33.3%
Complete Response (CR)	8.3% (1 patient with cholangiocarcinoma)
Partial Response (PR)	25% (3 patients)
Disease Control Rate (DCR)	91.7%

Table 3: Clinical Efficacy of Gunagratinib in Patients with Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa)

Parameter	Value
Overall Response Rate (ORR)	52.9%
Disease Control Rate (DCR)	94.1%
Median Progression-Free Survival (mPFS)	6.93 months

Experimental Protocols

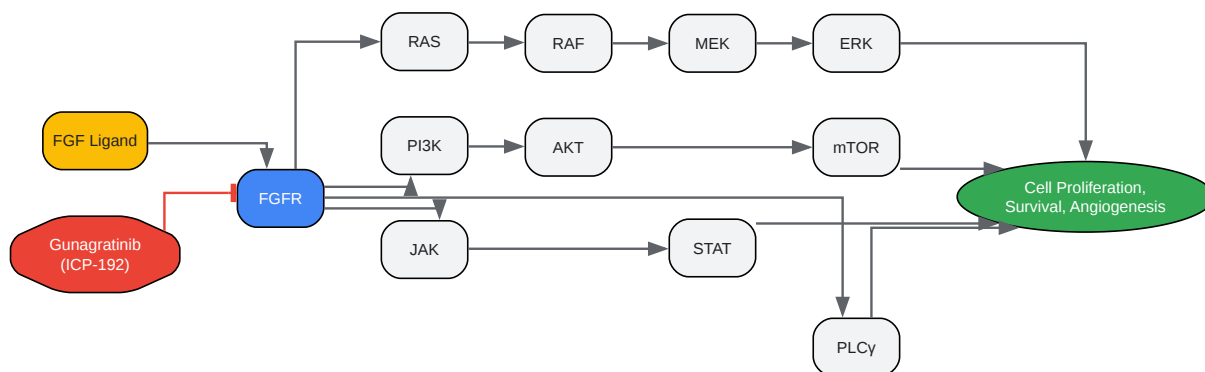
Phase I/IIa Clinical Trial (NCT03758664) Protocol Summary

- Study Design: A multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase IIa) study.

- Patient Population:
 - Phase I (Dose Escalation): Patients with advanced solid tumors with or without FGF/FGFR alterations who have progressed on standard treatment.
 - Phase IIa (Dose Expansion): Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression after at least one prior treatment.
- Treatment Regimen:
 - Phase I: Oral gunagratinib administered once daily (QD) in 21-day cycles at escalating doses (starting from 2 mg).
 - Phase IIa: Oral gunagratinib administered at the recommended Phase II dose (20 mg QD).
- Outcome Measures:
 - Primary: Safety and tolerability, determination of Maximum Tolerated Dose (MTD) and recommended Phase II dose (Phase I); Objective Response Rate (ORR) (Phase IIa).
 - Secondary: Pharmacokinetics, preliminary anti-tumor activity (ORR, DCR, PFS).
- Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.

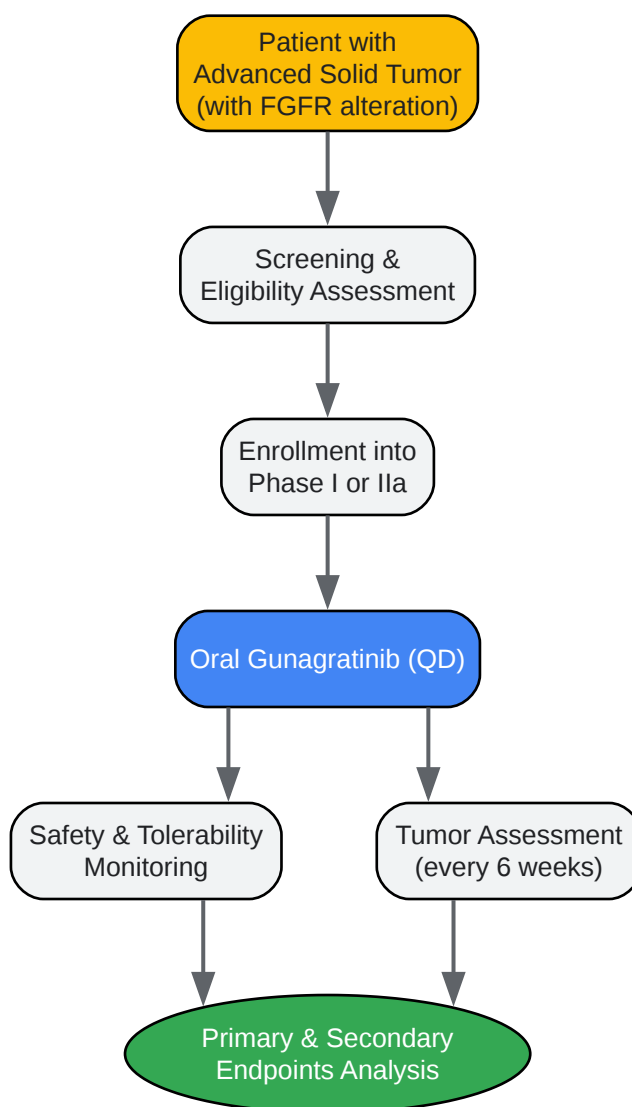
Signaling Pathways

Gunagratinib exerts its anticancer effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the activation of several downstream pathways.



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Caption: Gunagratinib (ICP-192) inhibits FGFR signaling.



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Caption: Clinical trial workflow for Gunagratinib.

Part 2: Steroid-Based Histamine H3 Receptor Antagonist (Compound XXI)

The second molecule referred to as "**Anticancer agent 192**" in some commercial contexts is a steroid-based histamine H3 receptor antagonist, also designated as compound XXI. While its primary characterization is as a modulator of the histamine H3 receptor, its potential as an anticancer agent is less documented in the available literature.

Structure-Activity Relationship

This class of compounds, specifically the 17a-aza-d-homolactam chemotype, demonstrates high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists. Optimization of this steroid-based scaffold has focused on eliminating off-target effects, such as affinity for hERG and muscarinic receptors. The structure-activity relationship studies have primarily aimed to enhance potency and selectivity for the H3 receptor.

Quantitative Data Summary

There is limited publicly available quantitative data regarding the anticancer activity of this specific steroid-based compound. The primary research focuses on its high affinity for the H3 receptor. Studies on other histamine H3 receptor antagonists have suggested a potential role in cancer therapy by inhibiting tumor growth and metastasis in certain cancer types, such as non-small cell lung cancer and prostate cancer, by modulating signaling pathways like PI3K/Akt/mTOR and MEK/ERK. However, specific IC50 values or clinical efficacy data for compound XXI in cancer models are not readily available in the searched literature.

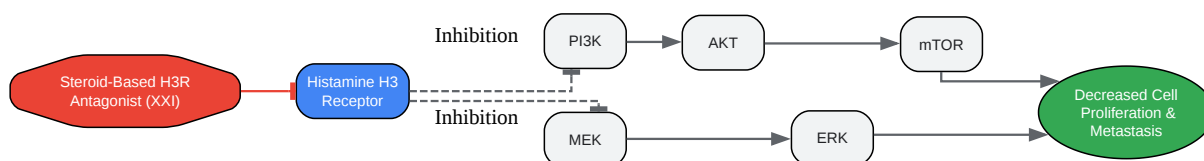
Experimental Protocols

Detailed experimental protocols for evaluating the anticancer activity of this specific steroid-based histamine H3 receptor antagonist are not available in the provided search results. General protocols for assessing the anticancer potential of novel compounds would typically include:

- **In Vitro Cytotoxicity Assays:** Determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays like MTT or CellTiter-Glo.
- **Cell Cycle Analysis:** Investigating the effect of the compound on cell cycle progression using flow cytometry.
- **Apoptosis Assays:** Detecting the induction of programmed cell death through methods like Annexin V staining or caspase activity assays.
- **In Vivo Tumor Xenograft Studies:** Evaluating the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts.

Signaling Pathways

The proposed, though not directly confirmed for compound XXI, anticancer mechanism for histamine H3 receptor antagonists involves the modulation of key cancer-related signaling pathways. Inhibition of the H3 receptor has been shown to suppress cancer cell growth and metastasis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.



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Caption: Proposed anticancer signaling of H3R antagonists.

In conclusion, while both ICP-192 (gunagratinib) and the steroid-based histamine H3 receptor antagonist (compound XXI) have been referred to as "**Anticancer agent 192**," they are fundamentally different compounds with distinct mechanisms of action. Gunagratinib is a well-documented anticancer agent with robust clinical data, whereas the anticancer potential of the steroid-based compound is less established and warrants further investigation.

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